molecular formula C20H15F3N2O B5917963 [4-(benzylamino)-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone

[4-(benzylamino)-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone

Cat. No. B5917963
M. Wt: 356.3 g/mol
InChI Key: FGMZWYZUBSXKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzylamino)-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BPTM and has a molecular formula of C24H18F3N2O.

Mechanism of Action

BPTM exerts its anticancer activity by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC plays a crucial role in the regulation of gene expression and is overexpressed in many types of cancer cells. By inhibiting HDAC, BPTM prevents the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTM has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, BPTM has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPTM in lab experiments is its specificity for HDAC. Unlike other HDAC inhibitors, BPTM specifically targets a subset of HDAC enzymes, which reduces the risk of off-target effects. However, one of the limitations of using BPTM is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of BPTM. One area of research is in the development of new drugs that are based on the structure of BPTM. Another area of research is in the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPTM and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, [4-(benzylamino)-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone is a promising compound that has potential applications in various areas of scientific research, particularly in the development of new drugs for the treatment of cancer. Its specificity for HDAC and its anti-inflammatory and antioxidant properties make it an attractive candidate for further study. However, further research is needed to fully understand its biochemical and physiological effects and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of BPTM involves the reaction of 4-(chloromethyl)-2-(trifluoromethyl)pyridine with benzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product, BPTM.

Scientific Research Applications

BPTM has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. BPTM has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways that are essential for their survival.

properties

IUPAC Name

[4-(benzylamino)-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O/c21-20(22,23)19-17(18(26)15-9-5-2-6-10-15)16(11-12-24-19)25-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMZWYZUBSXKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl-

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